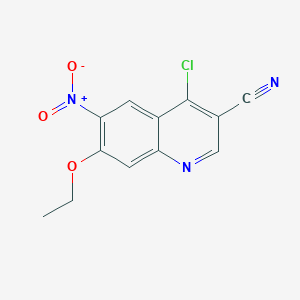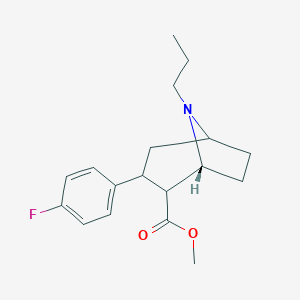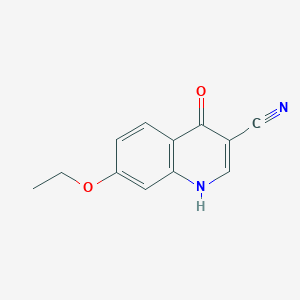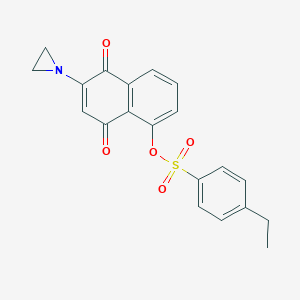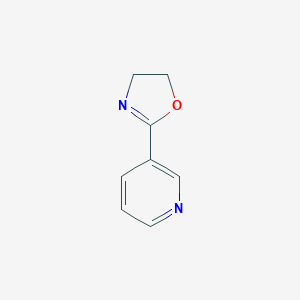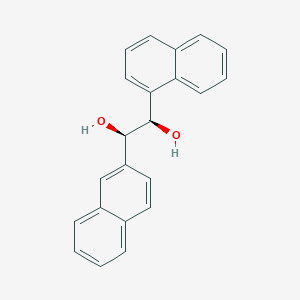
3-(Difluoromethoxy)Benzyl Alcohol
Übersicht
Beschreibung
3-(Difluoromethoxy)Benzyl Alcohol is a chemical compound that is part of a broader class of organic molecules known as benzyl alcohols. These compounds are characterized by a benzene ring attached to a hydroxymethyl group. The specific structure of 3-(Difluoromethoxy)Benzyl Alcohol includes a difluoromethoxy group (-OCHF2) attached to the benzene ring, which can influence its reactivity and physical properties.
Synthesis Analysis
The synthesis of related difluoromethyl ethers and benzyl alcohols can be achieved through oxidative rearrangement processes. For instance, benzyl alcohols can be converted to aryl fluoromethyl ethers using difluoro(aryl)-λ3-bromane in chloroform at room temperature, as demonstrated in the synthesis of similar compounds . Additionally, the synthesis of optically active difluorinated compounds from precursors like D-glucal and methyl galactopyranoside has been reported, which involves several steps including Jones oxidation and treatment with DAST (diethylaminosulfur trifluoride) .
Molecular Structure Analysis
The molecular structure of benzyl alcohols can be quite complex, as seen in the synthesis of a hexameric alcohol with a 2,4,6-tris(trifluoromethyl)benzyl alcohol core . X-ray diffraction studies can reveal the presence of symmetric cyclic hexamers in the crystal structure, which is indicative of the potential for complex interactions and structural motifs in benzyl alcohol derivatives.
Chemical Reactions Analysis
Benzyl alcohols and their derivatives can undergo various chemical reactions. For example, the disproportionation of (diacetoxyiodo)benzene in the presence of RuCl3 can lead to the efficient oxidation of alcohols to carbonyl compounds . This showcases the potential for benzyl alcohols to participate in oxidation reactions that alter their functional groups. Furthermore, the deoxyfluorination of alcohols with cyclopropenium cations has been explored, although this reaction faces challenges due to the weak nucleophilicity of the fluoride ion .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-(Difluoromethoxy)Benzyl Alcohol would be influenced by the presence of the difluoromethoxy group. This group could affect the compound's boiling point, solubility, and reactivity. The
Wissenschaftliche Forschungsanwendungen
Benzylation of Alcohols
3-(Difluoromethoxy)Benzyl Alcohol can be utilized in the benzylation of alcohols. This process involves converting alcohols into benzyl ethers, a reaction which can occur in good to excellent yields. This is demonstrated by the work of Poon and Dudley (2006) in the synthesis and reactivity of 2-Benzyloxy-1-methylpyridinium triflate, a stable, neutral organic salt that facilitates this conversion (Poon & Dudley, 2006).
Deoxytrifluoromethylation of Alcohols
This compound plays a role in the deoxytrifluoromethylation of alcohols. This process, particularly deoxyfluorination, is crucial in incorporating high-value fluorine atoms into drug-like molecules. Intermaggio et al. (2022) highlight the significance of the trifluoromethyl (CF3) group in enhancing pharmaceutical properties of small-molecule drug candidates (Intermaggio et al., 2022).
Secondary Benzylation
The compound is also involved in secondary benzylation processes, as explored by Noji et al. (2003). They found that the combination of a secondary benzyl alcohol and a metal triflate (such as La, Yb, Sc, and Hf triflate) in nitromethane can effectively facilitate secondary benzylation of various nucleophiles (Noji et al., 2003).
Homologation of Benzylic Alcohols
Choudhury et al. (1997) discuss the homologation of benzylic alcohols, which involves reacting them with other compounds to form homobenzylic alcohols. This process is significant for creating complex molecules for various applications (Choudhury et al., 1997).
Alkoxylation of Alcohols
The alkoxylation of alcohols is another application area, where Qin et al. (2021) have demonstrated a metal-free method for the direct C(sp3)-H bond alkoxylation of alcohols. This process involves various alcohols and is important in synthesizing complex organic compounds (Qin et al., 2021).
Renewable Benzyl Alcohol Production
Pugh et al. (2015) explore the biosynthesis of benzyl alcohol from glucose using engineered Escherichia coli. This research is pivotal in understanding renewable sources for producing benzyl alcohol, which is widely used in various industries (Pugh et al., 2015).
Synthesis of Fluorinated Heterocycles
Finally, the synthesis of fluorinated heterocycles is another application. Parmar and Rueping (2014) developed a mild intramolecular fluoro-cyclisation reaction of benzylic alcohols and amines, which produces fluorinated heterocycles, a class of compounds with significant potential in pharmaceuticals and materials science (Parmar & Rueping, 2014).
Safety And Hazards
Eigenschaften
IUPAC Name |
[3-(difluoromethoxy)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2O2/c9-8(10)12-7-3-1-2-6(4-7)5-11/h1-4,8,11H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBDUCPSYPRGPGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50371752 | |
| Record name | 3-(Difluoromethoxy)Benzyl Alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50371752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Difluoromethoxy)Benzyl Alcohol | |
CAS RN |
125903-81-3 | |
| Record name | 3-(Difluoromethoxy)benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=125903-81-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Difluoromethoxy)Benzyl Alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50371752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [3-(difluoromethoxy)phenyl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



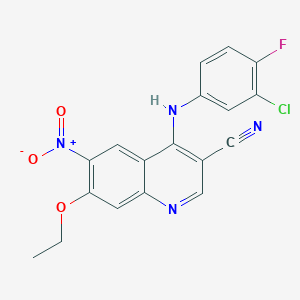
![N-(2,6-Dichloro-3-methylphenyl)-5,7-dichloro-1,2,4-triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B142842.png)
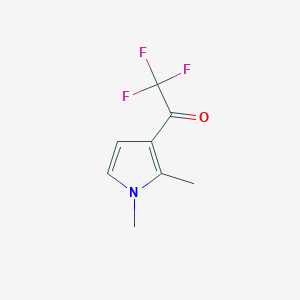

![(27-Diethoxyphosphoryloxy-26,28-dihydroxy-25-pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaenyl) diethyl phosphate](/img/structure/B142847.png)
